molecular formula C3H5F3N2O B3169037 3,3,3-Trifluoropropanehydrazide CAS No. 934171-99-0

3,3,3-Trifluoropropanehydrazide

Cat. No. B3169037
M. Wt: 142.08 g/mol
InChI Key: SIBFPPHRYSRRKB-UHFFFAOYSA-N
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Patent
US07507729B2

Procedure details

A solution of 3,3,3-trifluoro-propionic acid methyl ester (24.6 g, 173 mmol) in methanol (173 mL) was treated with hydrazine hydrate (8.4 mL, 173 mmol). The resulting mixture was then heated under reflux for 16 h and filtered. The filtrate was adsorbed on silica, evaporated and chromatographed (SiO2, dichloromethane:methanol=95:5 to 90:10). The title compound (14.2 g, 58%) was obtained as a white solid. MS: m/e=142.1 [M]+.
Quantity
24.6 g
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step One
Quantity
173 mL
Type
solvent
Reaction Step One
Yield
58%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[CH2:4][C:5]([F:8])([F:7])[F:6].O.[NH2:11][NH2:12]>CO>[F:6][C:5]([F:8])([F:7])[CH2:4][C:3]([NH:11][NH2:12])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
24.6 g
Type
reactant
Smiles
COC(CC(F)(F)F)=O
Name
Quantity
8.4 mL
Type
reactant
Smiles
O.NN
Name
Quantity
173 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
chromatographed (SiO2, dichloromethane:methanol=95:5 to 90:10)

Outcomes

Product
Name
Type
product
Smiles
FC(CC(=O)NN)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 14.2 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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